molecular formula C17H15ClN2OS B2479331 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole CAS No. 1207012-61-0

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2479331
CAS No.: 1207012-61-0
M. Wt: 330.83
InChI Key: PYPANWQEXNKSHI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a methylthio group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the imidazole ring with a chlorophenyl halide under basic conditions.

    Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

    Introduction of the methylthio group: This step involves the reaction of the imidazole derivative with a methylthiolating agent, such as methylthiol chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives and other reduced products.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole: Lacks the methoxyphenyl group, which may result in different biological activities.

    1-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological properties.

    1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Lacks the methylthio group, which may influence its chemical stability and biological activity.

Uniqueness

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is unique due to the presence of all three functional groups (chlorophenyl, methoxyphenyl, and methylthio) attached to the imidazole ring. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-21-15-8-6-12(7-9-15)16-11-19-17(22-2)20(16)14-5-3-4-13(18)10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPANWQEXNKSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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